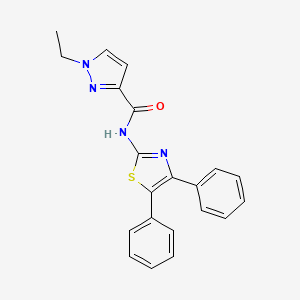

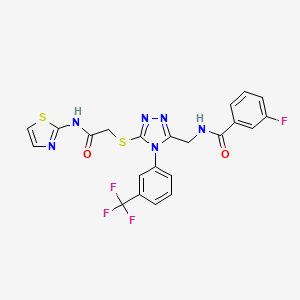

![molecular formula C20H20N4O2 B2727470 N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide CAS No. 1797700-08-3](/img/structure/B2727470.png)

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide” is a complex organic compound that contains a quinoxaline moiety and a pyrrolidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a pyrrolidine ring, and a carboxamide group . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the degree of saturation of the rings, and the stereochemistry of the molecule would all influence its properties .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide:

Anticancer Research

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide has shown potential as an anticancer agent. The quinoxaline moiety is known for its ability to interfere with DNA synthesis and repair, making it a promising candidate for cancer treatment. Studies have demonstrated that derivatives of quinoxaline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. The presence of the pyrrolidine ring enhances its ability to disrupt bacterial cell walls and inhibit the growth of pathogens. Research has indicated that it is effective against a range of bacteria, including both Gram-positive and Gram-negative strains .

Anti-inflammatory Applications

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide has been studied for its anti-inflammatory effects. The compound can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antidepressant Effects

The compound has been studied for its potential antidepressant effects. It can modulate neurotransmitter levels in the brain, particularly serotonin and dopamine, which are crucial for mood regulation. This makes it a promising candidate for the treatment of depression and other mood disorders.

These applications highlight the diverse potential of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide in various fields of scientific research. Each application leverages different aspects of the compound’s chemical structure to achieve therapeutic effects.

Springer Springer Springer : Springer : Springer : Springer : Springer : Springer

Mechanism of Action

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of medicine. Given the known properties of quinoxaline and pyrrolidine derivatives, this compound could have potential applications in the treatment of various diseases .

properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-17-8-11-24(13-17)16-5-3-15(4-6-16)23-20(25)14-2-7-18-19(12-14)22-10-9-21-18/h2-7,9-10,12,17H,8,11,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWPCQUPAJTEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

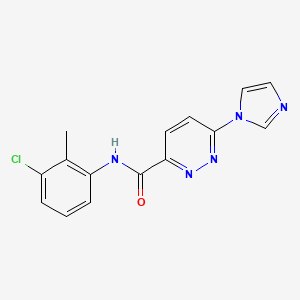

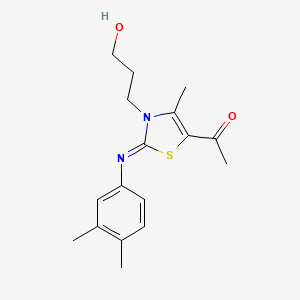

![3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2727391.png)

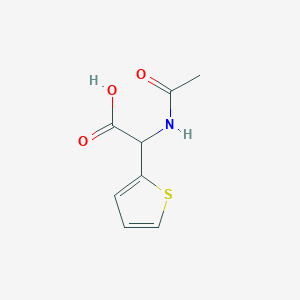

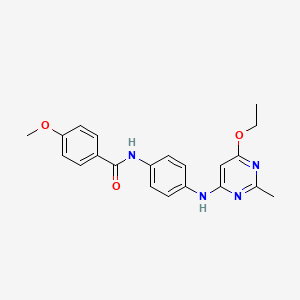

![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727392.png)

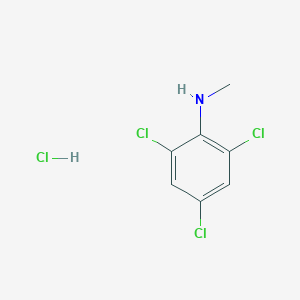

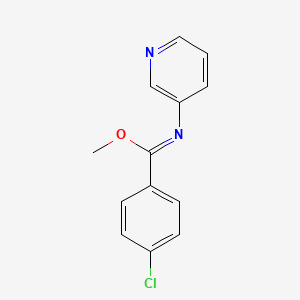

![2-Chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one](/img/structure/B2727400.png)

![7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2727404.png)

![(5-chloro-2-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727405.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2727406.png)